Apatinib, also known as N-[4-(1-cyano-cyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridine carboxamide, is a novel small-molecule receptor tyrosine kinase (RTK) inhibitor. [] It is classified as an anti-angiogenic agent due to its ability to inhibit the formation of new blood vessels. [] In scientific research, apatinib is primarily studied for its potential in cancer research, particularly in inhibiting tumor growth and angiogenesis. []
The synthesis of apatinib involves several key steps that utilize readily available raw materials. The primary method includes the following sequence:
Apatinib has a complex molecular structure characterized by its unique arrangement of atoms, which contributes to its biological activity:
The melting point of apatinib is reported to be between 158°C and 160°C, and its purity can exceed 99.9% .
Apatinib's chemical reactivity is primarily characterized by its ability to interact with various biological targets:
These reactions are critical for understanding the drug's stability and interactions within biological systems .
The primary mechanism of action of apatinib involves the inhibition of VEGFR2, leading to:
These mechanisms collectively contribute to the antitumor effects observed in clinical settings .
Apatinib exhibits several notable physical and chemical properties:
These properties are crucial for the formulation and delivery of apatinib as a therapeutic agent .
Apatinib has several significant applications in scientific research and clinical practice:
Apatinib (chemically known as N-(4-(1-cyanocyclopentyl)phenyl)-2-((pyridin-4-ylmethyl)amino)nicotinamide) is a small-molecule tyrosine kinase inhibitor with the molecular formula C₂₄H₂₃N₅O and a molar mass of 397.482 g/mol [4] [5]. Its structure features:
The mesylate salt form (apatinib mesylate) improves solubility and pharmacokinetic stability [5].
Apatinib primarily inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), the dominant mediator of tumor angiogenesis. Its mechanism involves:
Table 1: Key Mechanistic Attributes of Apatinib
Target | Binding Site | Biological Consequence |
---|---|---|
VEGFR-2 | Intracellular ATP-binding domain | Inhibition of endothelial cell proliferation |
Phosphorylated RET | Tyrosine kinase domain | Blockade of oncogenic fusion kinase activity |
c-SRC | SH2 domain | Reduced metastasis and invasion |
Apatinib exhibits high selectivity for VEGFR-2 (half-maximal inhibitory concentration [IC₅₀] = 1 nM) but also moderately inhibits RET, c-SRC, and c-KIT kinases [4] [6]. Its selectivity profile distinguishes it from other tyrosine kinase inhibitors:
This selectivity minimizes interference with non-angiogenic pathways, enhancing its anti-tumor efficacy against VEGFR-2-dependent malignancies [1] [9].
VEGFR-2 blockade by apatinib inactivates three key pro-survival signaling cascades:1. PI3K/AKT Pathway:- Dephosphorylation of AKT (Ser₄₇³) impairs glucose metabolism and cell survival, inducing apoptosis in leukemia and cervical cancer models [2] [3].2. MAPK/ERK Pathway:- Reduced ERK1/2 activation decreases cyclin D1 expression, causing G₁-phase cell cycle arrest [2] [6].3. STAT3 Pathway:- Inhibition of STAT3 nuclear translocation downregulates anti-apoptotic genes (e.g., BCL-2) [3] [6].
Additionally, apatinib reverses chemotherapy resistance by:
Table 2: Apatinib-Modulated Signaling Pathways and Functional Outcomes
Pathway | Key Components Inhibited | Cellular Effect | Validated Cancer Models |
---|---|---|---|
PI3K/AKT | p-AKT (Ser₄₇₃), mTORC1 | Impaired glycolysis and apoptosis | Leukemia, cervical cancer |
MAPK/ERK | p-ERK1/2, c-Fos | G₁-phase cell cycle arrest | NSCLC, gastric cancer |
JAK/STAT | p-STAT3, BCL-2 | Loss of mitochondrial integrity | Hepatocellular carcinoma |
Src/Cadherin | p-Src, MMP-9 | Reduced invasion/metastasis | RET-rearranged lung adenocarcinoma |
These multimodal mechanisms position apatinib as a versatile inhibitor of tumor angiogenesis and oncogenic driver signals [1] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7